molecular formula C19H17NO5 B14550622 2,9,10-Trimethoxy-12-oxo-6H-12lambda~5~-[1]benzopyrano[4,3-b]quinoline CAS No. 62088-89-5

2,9,10-Trimethoxy-12-oxo-6H-12lambda~5~-[1]benzopyrano[4,3-b]quinoline

Cat. No.: B14550622
CAS No.: 62088-89-5
M. Wt: 339.3 g/mol
InChI Key: KEXGHLZVDBXOHE-UHFFFAOYSA-N
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Description

2,9,10-Trimethoxy-12-oxo-6H-12lambda~5~-1benzopyrano[4,3-b]quinoline is a complex organic compound with a unique structure that includes multiple methoxy groups and a fused benzopyranoquinoline system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9,10-Trimethoxy-12-oxo-6H-12lambda~5~-1benzopyrano[4,3-b]quinoline typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:

    Formation of the Benzopyranoquinoline Core: This can be achieved through a series of cyclization reactions involving aromatic aldehydes and amines.

    Introduction of Methoxy Groups: Methoxylation is usually performed using methanol and a suitable catalyst under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

2,9,10-Trimethoxy-12-oxo-6H-12lambda~5~-1benzopyrano[4,3-b]quinoline can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted benzopyranoquinoline derivatives, which can have different physical and chemical properties depending on the nature of the substituents .

Scientific Research Applications

2,9,10-Trimethoxy-12-oxo-6H-12lambda~5~-1benzopyrano[4,3-b]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,9,10-Trimethoxy-12-oxo-6H-12lambda~5~-1benzopyrano[4,3-b]quinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinoline : Lacks the oxo group at the 12-position.
  • 2,9,10-Trimethoxy-12-hydroxy-6H-1benzopyrano[4,3-b]quinoline : Has a hydroxyl group instead of an oxo group at the 12-position.

Uniqueness

2,9,10-Trimethoxy-12-oxo-6H-12lambda~5~-1benzopyrano[4,3-b]quinoline is unique due to the presence of the oxo group at the 12-position, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

62088-89-5

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

2,9,10-trimethoxy-12-oxido-6H-chromeno[4,3-b]quinolin-12-ium

InChI

InChI=1S/C19H17NO5/c1-22-13-4-5-16-14(8-13)19-12(10-25-16)6-11-7-17(23-2)18(24-3)9-15(11)20(19)21/h4-9H,10H2,1-3H3

InChI Key

KEXGHLZVDBXOHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OCC3=C2[N+](=C4C=C(C(=CC4=C3)OC)OC)[O-]

Origin of Product

United States

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